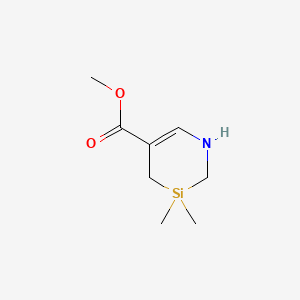
Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate is a chemical compound with a unique structure that includes a tetrahydro-1,3-azasiline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and substituted amines.
Applications De Recherche Scientifique
Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydro ring structure but differs in its functional groups.
N,N′-Dimethylpropylene urea: Another compound with a similar core structure but different substituents.
Uniqueness
Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate is unique due to its specific functional groups and the presence of the azasiline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H15NO2Si |
|---|---|
Poids moléculaire |
185.30 g/mol |
Nom IUPAC |
methyl 3,3-dimethyl-2,4-dihydro-1H-1,3-azasiline-5-carboxylate |
InChI |
InChI=1S/C8H15NO2Si/c1-11-8(10)7-4-9-6-12(2,3)5-7/h4,9H,5-6H2,1-3H3 |
Clé InChI |
PXBJWIGUXPSRGG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC[Si](C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
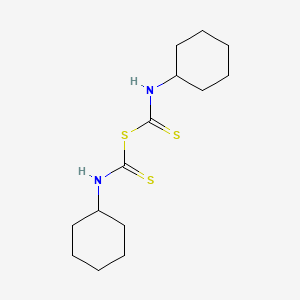
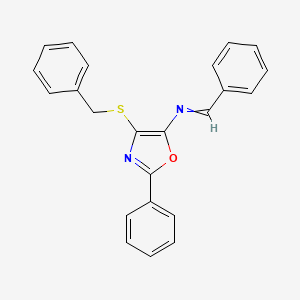

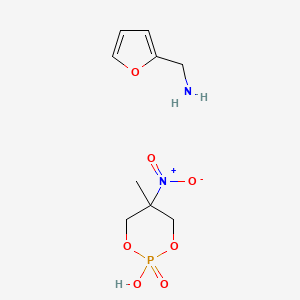
![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
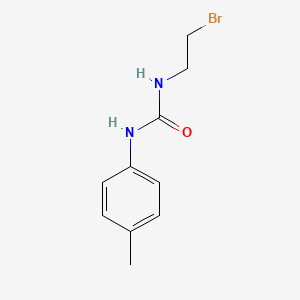




acetate](/img/structure/B14008377.png)
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
